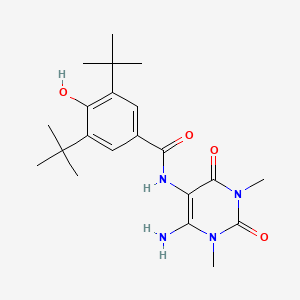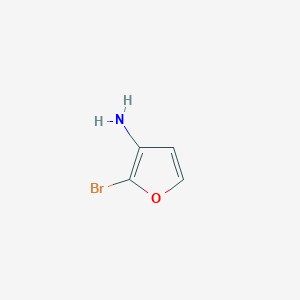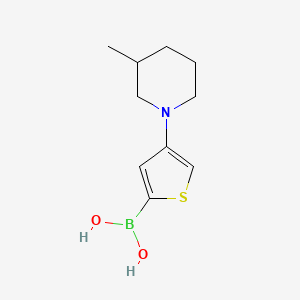
2-Bromo-5-(bromomethyl)pyrazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(bromomethyl)pyrazine hydrobromide is a chemical compound with the molecular formula C5H5Br3N2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms and a bromomethyl group attached to the pyrazine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2,5-dibromopyrazine with formaldehyde and hydrobromic acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form pyrazine derivatives with different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Pyrazine derivatives with various functional groups.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced pyrazine derivatives.
Scientific Research Applications
2-Bromo-5-(bromomethyl)pyrazine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide involves its interaction with specific molecular targets. The bromine atoms and bromomethyl group can participate in various chemical reactions, leading to the formation of new compounds. These reactions can affect biological pathways and molecular targets, making the compound useful in research and development .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: A similar compound with a methyl group instead of a bromomethyl group.
2-(Bromomethyl)pyridine: A pyridine derivative with a bromomethyl group.
4-(Bromomethyl)pyridine: Another pyridine derivative with a bromomethyl group at a different position .
Uniqueness
2-Bromo-5-(bromomethyl)pyrazine hydrobromide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure allows it to participate in specific chemical reactions and makes it valuable in various research applications .
Properties
Molecular Formula |
C5H5Br3N2 |
|---|---|
Molecular Weight |
332.82 g/mol |
IUPAC Name |
2-bromo-5-(bromomethyl)pyrazine;hydrobromide |
InChI |
InChI=1S/C5H4Br2N2.BrH/c6-1-4-2-9-5(7)3-8-4;/h2-3H,1H2;1H |
InChI Key |
VCMYMLXLDXPTOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Br)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)



![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)




![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)



